molecular formula C16H15NO B12009434 Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- CAS No. 62371-00-0

Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)-

Cat. No.: B12009434
CAS No.: 62371-00-0
M. Wt: 237.30 g/mol
InChI Key: UWZWVIXWBAYFRW-UHFFFAOYSA-N
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Description

Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- is a chemical compound with the molecular formula C16H15NO. It is a derivative of dibenzo[a,d]cycloheptene, a tricyclic structure that is often used as a core in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- typically involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene with formamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This often includes the use of automated reactors and stringent quality control measures to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- is unique due to its specific formamide functional group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or interaction with biological targets is required .

Properties

CAS No.

62371-00-0

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)formamide

InChI

InChI=1S/C16H15NO/c18-11-17-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,17,18)

InChI Key

UWZWVIXWBAYFRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC=O

Origin of Product

United States

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